1,2-bis(2-bromophenyl)diazene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-bromophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBYCASTSHVECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305063 | |
| Record name | Diazene, bis(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15426-16-1 | |
| Record name | Diazene, bis(2-bromophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diazene, bis(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2 Bis 2 Bromophenyl Diazene
The synthesis of 1,2-bis(2-bromophenyl)diazene, a symmetrically substituted azobenzene (B91143), can be approached through various strategies. Common methods for forming the diazene (B1210634) (azo) bond include the oxidative coupling of corresponding anilines and the condensation of nitrosobenzenes with anilines (Baeyer-Mills reaction). beilstein-journals.org Given the symmetrical nature of the target compound, a direct oxidative coupling of 2-bromoaniline (B46623) is a feasible route. Another effective strategy involves the post-functionalization of the parent azobenzene molecule.
One prominent method for synthesizing symmetrical azobenzenes is the oxidative homo-coupling of anilines. nih.gov This approach can be adapted for the synthesis of this compound starting from 2-bromoaniline. The reaction typically employs an oxidizing agent to facilitate the formation of the N=N double bond.
Alternatively, a highly regioselective halogenation of azobenzene itself presents a powerful pathway. researchgate.net This method involves the initial synthesis of azobenzene, which can be achieved through established methods like the copper-catalyzed oxidative coupling of aniline. beilstein-journals.org Subsequently, the azobenzene is subjected to bromination.
A particularly effective method for ortho-bromination of azobenzene utilizes a palladium catalyst. In the presence of palladium diacetate and an acid co-catalyst, azobenzene can undergo monobromination with N-bromosuccinimide (NBS) to yield 2-bromoazobenzene with very high ortho-selectivity (>99:1). researchgate.net To achieve the desired this compound, a di-bromination would be required, which can be achieved by adjusting the stoichiometry of the brominating agent.
Below is a data table summarizing a potential synthetic approach via bromination of azobenzene.
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
| 1 | Synthesis of Azobenzene | Aniline, Copper catalyst, Oxidant | Azobenzene | High | beilstein-journals.org |
| 2 | Ortho-dibromination | Azobenzene, N-bromosuccinimide (NBS), Palladium diacetate (5 mol%), p-toluenesulfonic acid (0.5 equiv.), Acetonitrile | This compound | Good to Excellent | researchgate.net |
Regiochemical Considerations in Bromination for 1,2 Bis 2 Bromophenyl Diazene
The synthesis of 1,2-bis(2-bromophenyl)diazene via direct bromination of azobenzene (B91143) hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction. The azo group (-N=N-) acts as a deactivating group towards electrophilic substitution due to its electron-withdrawing nature. However, it also serves as a directing group, influencing the position of the incoming electrophile on the phenyl rings.
In the absence of a catalyst, the bromination of substituted azobenzenes is typically governed by the electronic effects of other substituents on the ring. researchgate.net For instance, in 4-methoxyazobenzene, the powerful electron-donating methoxy (B1213986) group directs bromination to the position ortho to itself. researchgate.net
However, the regioselectivity can be dramatically altered through the use of a transition metal catalyst, such as palladium. The azo group can act as a directing group in palladium-catalyzed C-H bond activation. researchgate.net This is the key principle behind the highly selective ortho-bromination of azobenzene.
The proposed mechanism involves the coordination of the palladium catalyst to one of the nitrogen atoms of the azo group. This coordination forms a cyclometalated intermediate, bringing the palladium catalyst in close proximity to the ortho C-H bond of the phenyl ring. This proximity facilitates the selective activation and subsequent bromination of the ortho position by an electrophilic bromine source like N-bromosuccinimide (NBS). researchgate.net
The reaction proceeds with high regioselectivity, affording the ortho-brominated product in excellent yields. researchgate.net For the synthesis of this compound, this directed bromination would need to occur on both phenyl rings. The presence of the first bromo substituent, an electron-withdrawing group, might slightly deactivate the second ring towards further electrophilic substitution. However, the directing influence of the palladium-azo group complex is typically strong enough to overcome this deactivation and achieve di-ortho-bromination.
Factors influencing the regioselectivity include:
The Directing Group: The azo group is the primary directing entity in the palladium-catalyzed reaction.
The Catalyst: Palladium diacetate is effective in promoting ortho-selectivity. researchgate.net
The Brominating Agent: N-bromosuccinimide is a commonly used source of electrophilic bromine. researchgate.net
Reaction Conditions: The solvent and temperature can also play a role in the efficiency and selectivity of the reaction.
Computational studies have also been employed to predict the site- and regioselectivity of organic reactions, including electrophilic aromatic bromination, providing further insight into the factors controlling the reaction outcome. rsc.org
Structural Elucidation and Stereochemical Analysis of 1,2 Bis 2 Bromophenyl Diazene
Spectroscopic Characterization
Spectroscopic methods are fundamental in determining the structure of 1,2-bis(2-bromophenyl)diazene, offering insights into its atomic arrangement and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the trans isomer of this compound is expected to exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). Due to the ortho-bromo substitution, the aromatic protons on each phenyl ring are chemically non-equivalent, leading to distinct signals. For comparison, the related compound (E)-1,2-bis(2-chlorophenyl)diazene shows multiplets in the range of δ 7.34–7.79 ppm. sorbonne-universite.fr The chemical shifts of the protons are influenced by the electron-withdrawing nature of the bromine atoms and the azo group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For (E)-1,2-bis(2-chlorophenyl)diazene, signals appear at δ 148.8, 135.8, 132.2, 130.7, 127.4, and 118.1 ppm. sorbonne-universite.fr It is anticipated that this compound would display a similar pattern. The carbon atom attached to the bromine (C-Br) would likely appear in the range of δ 118-125 ppm, while the carbon atoms of the azo-substituted aromatic ring (C-N) are expected around δ 148-153 ppm.
A summary of expected and observed chemical shifts for related compounds is presented in the table below.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (E)-1,2-bis(2-chlorophenyl)diazene sorbonne-universite.fr | 7.79–7.76 (m, 2H), 7.58–7.56 (m, 2H), 7.44–7.34 (m, 4H) | 148.8, 135.8, 132.2, 130.7, 127.4, 118.1 |
| (E)-1,2-bis(3-chlorophenyl)diazene sorbonne-universite.fr | 7.91–7.89 (m, 2H), 7.85–7.83 (m, 2H), 7.48–7.47 (m, 4H) | 153.1, 135.2, 131.2, 130.2, 122.6, 121.9 |
| (E)-1,2-bis(4-bromophenyl)diazene sorbonne-universite.fr | 7.79 (d, J = 8.4 Hz, 4H), 7.65 (d, J = 8.4 Hz, 4H) | 151.3, 132.4, 125.8, 124.4 |
| (E)-1-(2-chlorophenyl)-2-phenyldiazene sorbonne-universite.fr | 7.99–7.97 (m, 2H), 7.71–7.69 (m, 1H), 7.57–7.50 (m, 4H), 7.42–7.33 (m, 2H) | 152.8, 148.7, 135.3, 131.6, 131.5, 130.7, 129.1, 127.3, 123.3, 117.6 |
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is employed to identify the functional groups and ascertain the molecular structure of this compound.
FT-IR Spectroscopy: The FT-IR spectrum of azobenzene (B91143) derivatives is characterized by several key absorption bands. The N=N stretching vibration, a defining feature of the azo group, is often weak or inactive in the IR spectrum of symmetric trans-azobenzenes due to the molecule's center of symmetry. However, in substituted azobenzenes, this band may appear in the region of 1400-1450 cm⁻¹. The C-Br stretching vibrations are typically observed in the fingerprint region, between 500 and 700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. For instance, (E)-1,2-bis(3-chlorophenyl)diazene exhibits characteristic peaks in its IR spectrum that correspond to these vibrational modes. sorbonne-universite.fr
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric N=N stretching vibration in trans-azobenzenes, which is often strong in the Raman spectrum, appearing around 1400-1450 cm⁻¹. This is in contrast to its weak appearance in the IR spectrum. The technique is also sensitive to the vibrations of the aromatic rings.
A summary of key vibrational frequencies for related compounds is provided in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | 1450-1600 |
| N=N Stretch (Azo Group) | 1400-1450 |
| C-Br Stretch | 500-700 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Azobenzenes typically exhibit two characteristic absorption bands. nih.gov The high-energy band, usually found in the ultraviolet region (around 320-360 nm), corresponds to the π→π* transition of the conjugated system. nih.gov A lower-energy, less intense band in the visible region (around 440-450 nm) is attributed to the n→π* transition, involving the non-bonding electrons of the nitrogen atoms. nih.gov The position and intensity of these bands are sensitive to substitution on the aromatic rings. For meta-substituted azobenzenes, electron-withdrawing groups can influence the absorption spectra of both the E and Z isomers. nih.gov
| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |
| π→π | 320-360 | High |
| n→π | 440-450 | Low |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₁₂H₈Br₂N₂. hoffmanchemicals.com The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with intense peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The exact mass of the molecular ion is 337.9006 g/mol .
Fragmentation patterns in the mass spectrum can provide further structural information. Common fragmentation pathways for azobenzenes involve cleavage of the C-N bonds and the N=N bond. For instance, the mass spectrum of 1,2-bis(3-bromophenyl)diazene shows a molecular ion peak at m/z 340, along with fragment ions corresponding to the bromophenyl cation and other cleavage products. rsc.org
Solid-State Structural Determination
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
For example, the crystal structure of (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene reveals a trans configuration about the N=N double bond with the molecule possessing an inversion center. iucr.org Similarly, the crystal structure of (Z)-1,2-bis(3-bromophenyl)diazene 1-oxide shows a cis configuration. researchgate.net
Based on these related structures, the (E)-isomer of this compound is expected to adopt a planar or near-planar conformation in the solid state to maximize π-conjugation. The C-N=N-C dihedral angle would be close to 180°. The bromine atoms in the ortho positions are likely to influence the crystal packing through halogen bonding and other non-covalent interactions.
A summary of typical bond lengths and angles for azobenzene derivatives is presented below.
| Bond/Angle | Typical Value |
| N=N Bond Length | ~1.25 Å |
| C-N Bond Length | ~1.43 Å |
| C-N=N Bond Angle | ~113-115° |
Crystallographic Parameters
Crystallographic data for related brominated diaryldiazene compounds provide insight into the expected structural characteristics of this compound. For instance, (Z)-1,2-Bis(3-bromophenyl)diazene 1-oxide crystallizes in the monoclinic system with a P2/n space group. researchgate.netiucr.org The unit cell dimensions for this related compound are a = 3.8938(2) Å, b = 5.8223(3) Å, and c = 25.8645(16) Å, with a β angle of 92.044(5)°. researchgate.net These parameters offer a comparative basis for understanding the crystal lattice of the title compound.
| Parameter | Value (for (Z)-1,2-Bis(3-bromophenyl)diazene 1-oxide) |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 3.8938(2) |
| b (Å) | 5.8223(3) |
| c (Å) | 25.8645(16) |
| β (°) | 92.044(5) |
| V (ų) | 586.00(6) |
| Z | 2 |
Table based on data from a related brominated diaryldiazene compound. researchgate.net
Molecular Conformation and Bond Geometry
The (E)-isomer of this compound is characterized by a trans configuration around the central N=N double bond. hoffmanchemicals.com The N=N bond length in related azoxybenzene (B3421426) structures is a critical parameter. For example, in (Z)-1,2-bis(3-bromophenyl)diazene 1-oxide, the N=N bond distance is reported as 1.274(9) Å. iucr.org This is comparable to the average N=N bond length of 1.27(5) Å observed in other diazene (B1210634) structures. researchgate.net The planarity of the molecule is a significant feature, with the bromophenyl rings being nearly coplanar with the diazene core. In related structures, the dihedral angles between the phenyl rings and the central diazene plane are relatively small, indicating a high degree of planarity which is often supported by intramolecular interactions. iucr.org
Stereochemical Aspects and Isomerism of this compound
The stereochemistry of diaryldiazenes is a key aspect of their chemical behavior, primarily revolving around the isomerism of the N=N double bond.
E/Z Isomerism in Diaryldiazene Systems
Diaryldiazenes, including this compound, can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). wikipedia.org The (E)-isomer is generally the thermodynamically more stable form due to reduced steric hindrance between the aryl groups. iucr.org The Cahn-Ingold-Prelog priority rules are used to assign the E or Z configuration based on the priority of the substituents on each nitrogen atom. wikipedia.org The isomerization between the (E) and (Z) forms can often be induced by external stimuli such as light or heat. iucr.org The study of E/Z isomerism is fundamental to understanding the photoswitchable properties of many diaryldiazene systems.
Conformational Dynamics and Analysis
The conformational flexibility of this compound arises from the rotation of the bromophenyl rings around the C-N single bonds. The planarity of the molecule is a balance between steric effects from the ortho-bromo substituents and electronic effects that favor conjugation between the aromatic rings and the diazene core. Computational studies on related systems have shown that the planar conformation is often the most stable, though twisted conformations can also exist. The energy barrier for the E/Z isomerization process, which can occur through an "umklapp" mechanism involving a linear transition state, is typically high at room temperature. mdpi.com
Computational and Theoretical Investigations of 1,2 Bis 2 Bromophenyl Diazene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the nuances of 1,2-bis(2-bromophenyl)diazene. mdpi.comnih.gov DFT methods are instrumental in predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost. mdpi.com
Electronic Structure and Optimized Geometries
DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. acs.orgacs.org These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar diazene (B1210634) derivatives have used DFT to compare calculated structural parameters with experimental data from X-ray crystallography, often finding a high degree of correlation. icrc.ac.ir The electronic structure, which describes the distribution of electrons within the molecule, is also a key output of DFT calculations. This information is fundamental to understanding the molecule's reactivity and spectroscopic behavior. acs.orgacs.org
Computational studies on related brominated diazene compounds have revealed details about their molecular structure, such as the planarity of the phenyl rings and the geometry around the diazene linkage. researchgate.netresearchgate.net For example, in (Z)-1,2-bis(3-bromophenyl)diazene 1-oxide, the molecule lies on an inversion center, and its crystal structure is stabilized by various intermolecular interactions. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.ukwikipedia.orgyoutube.com The energies and shapes of these orbitals are critical in predicting how a molecule will interact with other chemical species. youtube.comnih.gov
For this compound and its analogs, FMO analysis performed through DFT calculations helps in understanding their electronic transitions and reactivity. researchgate.net The energy gap between the HOMO and LUMO is a particularly important parameter, as it relates to the molecule's stability and the energy required for electronic excitation. icrc.ac.irmdpi.com For example, in a study of 4-[(4-bromophenyl)diazenyl]-2-ethoxyaniline, the HOMO-LUMO gap was calculated to be approximately 3.25 eV. icrc.ac.ir This type of analysis is crucial for designing molecules with specific electronic properties.
| Parameter | Value |
|---|---|
| HOMO-LUMO Gap | ~3.25 eV |
Prediction and Correlation of Spectroscopic Properties
DFT calculations are also invaluable for predicting and interpreting spectroscopic data, such as UV-visible and infrared spectra. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. icrc.ac.irresearchgate.net
For example, TD-DFT calculations on a related brominated azo ligand, 4-[(4-bromophenyl)diazenyl]-2-ethoxyaniline, helped to assign the observed bands in its UV-Vis spectrum to specific electronic transitions, such as π→π* and n→π*. icrc.ac.ir This predictive capability allows for a deeper understanding of the relationship between a molecule's structure and its observed color and spectroscopic behavior.
Mechanistic Insights from Computational Modeling
Computational modeling, particularly using DFT, provides a powerful lens through which to view and understand reaction mechanisms. acs.orgnih.gov By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the most likely pathway for a chemical reaction. rsc.org
For reactions involving compounds related to this compound, such as the Suzuki-Miyaura cross-coupling, DFT calculations have been employed to elucidate mechanistic details. researchgate.net These studies can reveal the roles of catalysts, the nature of key intermediates, and the factors that control selectivity. researchgate.net For instance, computational studies have proposed that certain borylation reactions proceed through a titanium-mediated aryl radical-driven mechanism. researchgate.net
Theoretical Studies of Intermolecular Interactions
The way molecules interact with each other governs their properties in the solid state and in solution. Theoretical methods are used to study these non-covalent interactions, which include hydrogen bonds, halogen bonds, and π-π stacking. mdpi.comtandfonline.comscirp.orgmdpi.com
In the context of brominated diazene compounds, theoretical studies have identified and characterized various intermolecular forces. researchgate.net For example, in the crystal structure of (Z)-1,2-bis(3-bromophenyl)diazene 1-oxide, C—H⋯O and C—H⋯Br hydrogen bonds, along with offset π–π interactions, are responsible for stacking the molecules in the crystal lattice. researchgate.net Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and confirm the presence and nature of these interactions. mdpi.com
Computational Analysis of Acidochromic and Photochromic Properties
Acidochromism and photochromism are phenomena where a compound changes color in response to changes in acidity or upon exposure to light, respectively. nih.govresearchgate.netresearchgate.net Computational methods are essential for understanding the underlying electronic and structural changes that give rise to these properties. kyoto-u.ac.jp
Reactivity and Mechanistic Studies of 1,2 Bis 2 Bromophenyl Diazene
Reaction Pathways Involving the Diazene (B1210634) Core
The diazene core is a fulcrum of reactivity in 1,2-bis(2-bromophenyl)diazene. Azo compounds are known to participate in a variety of reactions, including pericyclic reactions. nsf.gov The nitrogen-nitrogen double bond in the diazene moiety is susceptible to both thermal and photochemical activation, leading to distinct reaction pathways.
One notable reaction pathway for diaryldiazenes is their involvement in cyclization reactions. For instance, 1-(2-alkynylaryl)-2-phenyldiazenes can undergo palladium-catalyzed sequential cyclization and coupling with terminal alkynes to yield 3-allenyl-2H-indazoles. ntu.edu.sg While this example does not specifically involve this compound, it highlights the potential for the diazene core to participate in complex annulation reactions. The presence of the ortho-bromo substituents in this compound could influence the regioselectivity and feasibility of such cyclizations.
Furthermore, the diazene group can act as a directing group in certain transformations. For example, the rhodium-catalyzed reaction of 1,2-diphenyldiazenes can lead to the formation of 1H-benzo[d]imidazoles through a proposed metallacycle intermediate. ntu.edu.sg This suggests that the diazene core can facilitate C-H activation and subsequent bond formations on the appended aryl rings.
Oxidative and Reductive Reactivity of Brominated Diaryldiazenes
The redox chemistry of brominated diaryldiazenes is a key aspect of their reactivity profile. The diazene moiety can be either oxidized or reduced, leading to a range of products with different oxidation states of the nitrogen-nitrogen bond.
Oxidation: Diaryldiazenes can be oxidized to their corresponding diaryldiazene oxides (azoxy compounds). thieme-connect.de This transformation is commonly achieved using peroxy acids, such as peracetic acid or 3-chloroperoxybenzoic acid. thieme-connect.de The rate of this oxidation is influenced by the electronic nature of the substituents on the aryl rings, with electron-releasing groups generally accelerating the reaction. thieme-connect.de The presence of bromo substituents, which are electron-withdrawing, would be expected to decrease the rate of oxidation compared to unsubstituted diaryldiazene.
Reduction: The reduction of diaryldiazenes can proceed through several stages. A common outcome is the formation of N,N'-diarylhydrazines. researchgate.net However, under certain conditions, the N-N bond can be completely cleaved to yield the corresponding anilines. researchgate.net The choice of reducing agent and reaction conditions is crucial in determining the final product. For instance, some N,N'-diarylhydrazines with strong electron-withdrawing groups are sensitive to air and can be oxidized back to the diaryldiazene. researchgate.net
The electrochemical behavior of related compounds provides further insight. For example, the reduction of nitroarenes can lead to the formation of diazene oxides. thieme-connect.de The specific reduction pathway is dependent on the reaction medium, with alkaline conditions favoring the condensation of intermediates to form the diazene oxide. thieme-connect.de
Specific Mechanistic Elucidations (e.g., Aldehyde-Insertion)
Detailed mechanistic studies have shed light on specific transformations involving diaryldiazenes and related compounds. One area of investigation has been the insertion of aldehydes into C-H bonds, a process that can be catalyzed by transition metals. While not directly involving this compound, studies on related systems provide valuable mechanistic paradigms. For example, the rhodium-catalyzed addition of boronic acids to alkynes containing N-sulfonyl hydrazone acceptors proceeds via the insertion of the boronic acid into the triple bond, followed by intramolecular addition to the C=N bond. acs.org
Another relevant mechanistic concept is the involvement of radical intermediates. The synthesis of alkylaryldiazenes has been achieved through the photoredox-catalyzed trapping of alkyl radicals by diazonium salts. nsf.gov Control experiments in these studies have confirmed the participation of radicals in the reaction mechanism. nsf.gov
Furthermore, multicomponent reactions involving diazo reagents have been shown to proceed through various mechanistic pathways, including the formation of ylides and subsequent reactions with carbonyl compounds. nih.gov These studies highlight the diverse reactivity patterns that can be accessed with diazo and diazene-containing compounds.
Impact of Bromo-Substitution on Reactivity Profiles
The presence of bromine atoms on the phenyl rings of this compound has a profound impact on its reactivity. Halogen substituents, such as bromine, are known to exert both electronic and steric effects. nsf.gov
Electronic Effects: Bromine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. youtube.com This deactivation makes reactions like nitration or further halogenation more difficult compared to unsubstituted benzene. However, bromine is an ortho-, para-director, meaning that incoming electrophiles will preferentially add at the positions ortho and para to the bromine atom. youtube.com This directing effect is due to the ability of the halogen to donate a lone pair of electrons to stabilize the intermediate carbocation (sigma complex). youtube.com
In the context of the diazene, the electron-withdrawing nature of the bromine atoms will also influence the properties of the N=N double bond. It can make the diazene more susceptible to nucleophilic attack and can affect its photophysical properties. For instance, the presence of electron-withdrawing groups can lead to a more electron-deficient diazene core.
Steric Effects: The ortho-position of the bromine atoms in this compound introduces significant steric hindrance around the diazene linkage. This steric bulk can influence the geometry of the molecule and can hinder the approach of reactants to the diazene core or the adjacent positions on the aromatic rings. In some cases, steric effects can attenuate favorable electronic effects. nsf.gov
Studies on the bromination of substituted benzenes have shown that the structure of the substituent has a significant effect on reaction rates and regioselectivity. nsf.govrsc.org For example, in the bromination of alkylbenzenes, an increase in the steric bulk of the alkyl group can lead to a decrease in the reaction rate at the ortho position. nsf.gov A similar effect would be expected for reactions involving this compound, where the bulky bromo-substituents could sterically shield the ortho positions from attack.
The table below summarizes the expected impact of bromo-substitution on the reactivity of the diaryldiazene.
| Property | Impact of Bromo-Substitution | Rationale |
| Rate of Electrophilic Aromatic Substitution | Decreased | Electron-withdrawing nature of bromine deactivates the ring. youtube.com |
| Directing Effect in EAS | Ortho, Para-directing | Resonance stabilization of the sigma complex by the bromine lone pair. youtube.com |
| Rate of Oxidation to Diazene Oxide | Decreased | Electron-withdrawing groups decrease the electron density of the N=N bond. thieme-connect.de |
| Susceptibility to Nucleophilic Attack | Increased | Electron-withdrawing nature of bromine makes the diazene core more electrophilic. |
| Steric Hindrance | Increased | The bulky bromine atoms at the ortho positions restrict access to the diazene core and adjacent ring positions. nsf.gov |
Derivatization and Advanced Functionalization of 1,2 Bis 2 Bromophenyl Diazene
Strategies for Chemical Derivatization and Spectroscopic Enhancement
The derivatization of 1,2-bis(2-bromophenyl)diazene is a powerful approach to modulate its electronic and, consequently, its spectroscopic properties. The core principle lies in the introduction of functional groups that can alter the electron density of the aromatic system and the diazene (B1210634) bridge, thereby influencing the energy of its molecular orbitals. mdpi.com This, in turn, affects the wavelengths of light absorbed and emitted by the molecule.
A primary strategy for spectroscopic enhancement involves the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl rings. mdpi.com The functionalization of azobenzenes at various positions relative to the azo group is known to significantly impact their spectroscopic characteristics. mdpi.com For instance, the incorporation of EWGs can lead to a bathochromic (red) shift in the π-π* transition band in the UV-visible spectrum. mdpi.com Conversely, the introduction of EDGs may result in more subtle changes to the absorption spectrum. mdpi.com These shifts are a direct consequence of the alteration of the HOMO-LUMO gap of the molecule.
Another avenue for spectroscopic enhancement is through the extension of the π-conjugated system. This can be achieved by coupling the diazene core with other aromatic or unsaturated moieties. Such modifications can lead to significant changes in the absorption and emission properties, potentially inducing fluorescence or enhancing existing photophysical characteristics. mpg.de
Furthermore, chemical derivatization can be employed to improve the processability and solubility of this compound, which is often a prerequisite for spectroscopic studies in various media. The attachment of long alkyl chains or other solubilizing groups can prevent aggregation, which is known to quench fluorescence and alter absorption spectra. tandfonline.com
The table below outlines potential derivatization strategies and their expected impact on the spectroscopic properties of this compound.
| Derivatization Strategy | Functional Group Example | Expected Spectroscopic Effect |
| Introduction of EWG | Nitro (-NO2), Cyano (-CN) | Bathochromic shift of π-π* transition |
| Introduction of EDG | Methoxy (B1213986) (-OCH3), Amino (-NH2) | Hypsochromic or minor shift of π-π* transition |
| π-System Extension | Phenyl, Pyridyl | Red-shifted absorption, potential for fluorescence |
| Solubilizing Groups | Long alkyl chains | Improved solution-state measurements |
It is important to note that derivatization can also influence the kinetics of the E/Z isomerization of the diazene bond, a key property for applications in molecular switches and materials science. nih.gov
Synthesis of Novel Diazene Derivatives and Analogues
The synthesis of novel derivatives and analogues of this compound can be approached through various synthetic routes. While the parent compound serves as a key intermediate, other methods can be employed to generate a library of related structures with diverse functionalities.
One common method for the synthesis of unsymmetrical azobenzenes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. This approach could be adapted to synthesize derivatives of this compound by starting with a functionalized 2-bromoaniline (B46623) or by coupling with a functionalized aromatic partner.
Alternatively, the direct oxidative coupling of anilines offers a pathway to symmetrical diazene derivatives. mdpi.com The synthesis of novel analogues can also be achieved by modifying the starting materials. For example, using anilines with different substitution patterns on the aromatic ring would lead to a variety of diazene structures.
The synthesis of diazene derivatives containing heterocyclic rings is another area of interest. For instance, the reaction of diazonium salts with active methylene (B1212753) compounds can lead to the formation of heterocyclic azo compounds. nih.gov This strategy could be employed to introduce pyrazole (B372694) or other heterocyclic moieties to the diazene core.
The table below details potential synthetic routes to novel diazene derivatives related to this compound.
| Synthetic Route | Starting Materials | Target Derivative Class |
| Diazotization Coupling | Functionalized 2-bromoaniline, electron-rich arene | Unsymmetrical diazene derivatives |
| Oxidative Coupling | Substituted anilines | Symmetrical diazene analogues |
| Reaction with Active Methylene Compounds | Diazonium salt of 2-bromoaniline, β-diketone | Heterocyclic azo compounds |
These synthetic strategies provide a versatile toolkit for the creation of a wide range of novel diazene derivatives and analogues, each with potentially unique chemical and physical properties.
Post-Synthetic Functionalization via Bromine Substitution
The two bromine atoms on this compound are prime sites for post-synthetic functionalization, enabling the transformation of this molecule into more complex structures with tailored properties. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, as they allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds. mdpi.comresearchgate.net By reacting this compound with various arylboronic acids, it is possible to introduce a wide range of aromatic substituents. researchgate.net This approach can be used to extend the π-conjugation of the molecule, which can have a profound effect on its photophysical properties. mpg.de The reaction conditions can often be tuned to achieve either mono- or di-substitution.
Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl halides in the presence of palladium and copper catalysts, is an excellent method for introducing alkynyl groups. wikipedia.orgrsc.org The resulting diarylalkynes can serve as building blocks for more complex molecular architectures or as materials with interesting electronic and optical properties. researchgate.net The Sonogashira coupling has been successfully applied to dibrominated aromatic compounds. mpg.de
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgresearchgate.net This is a powerful tool for introducing primary or secondary amine functionalities, which can alter the electronic properties of the diazene and provide sites for further derivatization. Microwave-assisted Buchwald-Hartwig double amination has been shown to be effective on dibrominated aromatic substrates. acs.org
Other Coupling Reactions: Other cross-coupling reactions, such as the Heck reaction (coupling with alkenes), Stille coupling (using organotin reagents), and cyanation reactions, can also be employed to functionalize the bromine positions, further expanding the chemical space accessible from this compound.
The following table provides representative examples of post-synthetic functionalization reactions that could be applied to this compound, based on literature precedents for similar substrates.
| Reaction Name | Coupling Partner | Catalyst/Reagents | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 1,2-bis(2-phenylphenyl)diazene |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 1,2-bis(2-(phenylethynyl)phenyl)diazene |
| Buchwald-Hartwig | Aniline | Pd2(dba)3, BINAP, NaOtBu | 1,2-bis(2-(phenylamino)phenyl)diazene |
| Cyanation | Zn(CN)2 | Pd(PPh3)4 | 1,2-bis(2-cyanophenyl)diazene |
These post-synthetic functionalization strategies highlight the immense potential of this compound as a versatile scaffold for the construction of a wide array of functional organic molecules.
Advanced Applications and Emerging Research Directions
Applications in Advanced Materials Science
The integration of 1,2-bis(2-bromophenyl)diazene into larger molecular architectures has led to the creation of materials with tailored optical and responsive properties. These materials are at the forefront of innovations in optoelectronics, molecular switching technologies, and chemical sensing.
Integration into Conjugated Polymers and Optoelectronic Devices
Conjugated polymers are a class of organic semiconductors that form the backbone of various optoelectronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). ill.eu The performance of these devices is intrinsically linked to the optical and electronic properties of the constituent polymers. nih.gov The incorporation of azobenzene (B91143) moieties, such as this compound, into conjugated polymer chains offers a strategy to modulate these properties.
The diazene (B1210634) unit can influence the polymer's conformation and electronic structure, which in turn affects key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the optical band gap. sigmaaldrich.comacs.org While specific research detailing the integration of this compound into conjugated polymers for optoelectronics is still an emerging area, the principles derived from studies on similar diazene-containing polymers are highly relevant. For instance, the Stille coupling reaction is a common method to polymerize brominated precursors with stannylated co-monomers to create well-defined polymer structures. mdpi.comkyoto-u.ac.jp The bromo-functional groups on this compound make it an ideal candidate for such polymerization reactions. The resulting polymers could exhibit photoresponsive behavior, allowing for the dynamic tuning of their optoelectronic properties, a desirable feature for advanced applications like photo-switchable transistors and memory devices.
Development of Molecular Switches and Photoswitches
Azobenzene and its derivatives are renowned for their ability to function as molecular photoswitches. researchgate.net This property stems from the reversible trans-cis isomerization of the N=N double bond upon irradiation with light of specific wavelengths. The trans isomer is generally more thermodynamically stable, while the cis isomer can be generated by UV light irradiation. nih.gov This isomerization process induces a significant change in the molecule's geometry, which can be harnessed to control various properties at the molecular level.
This compound, as an azobenzene derivative, is a prime candidate for the development of novel photoswitches. The bromo substituents on the phenyl rings can be used to further functionalize the molecule, allowing for its incorporation into more complex systems such as polymers, surfaces, or biological macromolecules. nih.gov The photoisomerization of the diazene unit can trigger a conformational change in the host material, leading to a macroscopic response. This principle is the basis for creating photoresponsive materials for applications in data storage, drug delivery, and light-controlled catalysis. The study of triptycene-based azo-polymers has demonstrated that the photoresponsive properties of the azobenzene unit can be retained and even modulated within a polymer backbone. nih.gov
| Property | Description | Reference |
| Isomerization | Reversible trans-cis isomerization of the N=N double bond. | nih.gov |
| Stimulus | UV light for trans to cis, visible light or heat for cis to trans. | nih.gov |
| Application | Molecular switches, data storage, photo-controlled systems. | researchgate.netdiva-portal.org |
Design of Chemical and Acid Sensors
Materials that exhibit a change in their optical properties in response to chemical stimuli, known as chromogenic sensors, are of great interest for environmental monitoring and industrial process control. acs.org Diazene-containing conjugated polymers have shown significant promise as highly sensitive acid sensors. acs.orgdiva-portal.org The nitrogen atoms in the azo-bond can be protonated by acids, leading to a change in the electronic structure of the polymer backbone. acs.orgdiva-portal.org This protonation event often results in a dramatic color change, which can be easily detected by UV-Vis spectroscopy or even by the naked eye. acs.org
The incorporation of this compound into polymer chains could lead to the development of new and efficient acid sensors. The basicity of the azo-group can be tuned by the electronic nature of the substituents on the phenyl rings. The bromo-groups, being electron-withdrawing, would influence the sensitivity and response range of the sensor. Research on indacenodithiophene-based conjugated polymers containing diazene units has demonstrated an extremely fast and highly sensitive response to acid vapors, with large bathochromic shifts in their absorption spectra upon protonation. acs.orgdiva-portal.org This highlights the potential of diazene-based polymers for real-time acid detection.
Coordination Chemistry of this compound as a Ligand
The nitrogen atoms of the diazene group and the potential for the bromo-substituted phenyl rings to engage in various interactions make this compound an intriguing ligand for the construction of metal complexes and coordination polymers.
Synthesis and Characterization of Metal Complexes
Azo compounds are known to form stable coordination complexes with a variety of transition metals. irapa.org The nitrogen atoms of the azo group can act as donor atoms, coordinating to metal ions to form chelate rings. The synthesis of such complexes is typically achieved by reacting the azo ligand with a suitable metal salt in an appropriate solvent. irapa.orgresearchgate.net Characterization of the resulting metal complexes is carried out using a range of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis, to determine the stoichiometry and coordination mode of the ligand. irapa.orgresearchgate.netsemanticscholar.org
While specific reports on the metal complexes of this compound are not extensively documented, the general principles of azo-ligand coordination chemistry are applicable. The reaction of this compound with metal precursors is expected to yield complexes where the diazene acts as a bidentate ligand, coordinating through the two nitrogen atoms. The steric and electronic effects of the ortho-bromo substituents will likely influence the geometry and stability of the resulting complexes. The synthesis of metal complexes with related bisazo dyes has been reported, where the stoichiometry is often found to be 1:1 (metal:ligand). researchgate.net
Structural and Electronic Properties of Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The properties of these materials are highly dependent on the nature of the metal center and the bridging ligand. The use of bifunctional ligands, such as this compound, can lead to the formation of one-, two-, or three-dimensional coordination polymers. The bromo-substituents could potentially participate in halogen bonding or be functionalized to create multitopic linkers.
Photophysical Investigations and Photoresponsive Behavior
The incorporation of bromine atoms at the ortho positions of the phenyl rings in this compound, also known as 2,2'-dibromoazobenzene, imparts unique photophysical characteristics. These characteristics are central to its emerging applications and are a subject of ongoing research. The electronic and steric influence of the ortho-bromo substituents significantly modulates the molecule's interaction with light compared to unsubstituted azobenzene.
Photocatalytic Capabilities
Direct photocatalytic activity of this compound, where the molecule itself acts as the primary photocatalyst to drive a chemical reaction, is not extensively documented in current research. Semiconductor materials like TiO2 and ZnO, or specialized organometallic complexes, are more commonly employed as primary photocatalysts due to their electronic band structures which facilitate the generation of electron-hole pairs upon irradiation. rsc.orgscirp.orgresearchgate.netrsc.org For instance, zinc oxide (ZnO) is recognized for its high absorption efficacy and low cost, though it can be limited by issues such as photocorrosion and a lack of visible light absorption. scirp.org Strategies to enhance photocatalytic performance often involve doping semiconductors with metals or creating complex heterostructures. rsc.orgnih.gov
However, azobenzene derivatives, including those with halogen substituents, are integral to the field of photocatalysis as photoswitchable components. While not catalysts in their own right, they can be incorporated into larger systems, such as polymers or as ligands in metal complexes, to modulate catalytic activity with light. The reversible trans-cis isomerization of the azo group can alter the steric and electronic environment of a catalytic center, effectively turning the catalyst "on" or "off" in response to specific wavelengths of light.
Furthermore, the synthesis of azobenzene compounds can be achieved through photocatalytic methods. For example, the oxidative dehydrogenation of substituted hydrazines to form the corresponding azo compounds can be driven by visible light in the presence of a suitable photocatalyst. rsc.org Similarly, photocatalytic denitrogenation of certain diazenes using iridium photocatalysts can produce C-C coupled products, showcasing the role of photocatalysis in manipulating nitrogen-containing compounds. nih.gov Therefore, the primary relevance of this compound in this context lies in its potential as a photoresponsive control unit within advanced catalytic systems and as a target molecule for novel photocatalytic synthesis routes.
Studies on Luminescence and Phosphorescence
The luminescence properties of this compound are of significant interest, particularly the potential for phosphorescence. Typically, azobenzene exhibits very weak fluorescence due to the efficient and rapid E/Z (trans/cis) photoisomerization process that dominates the de-excitation pathways. However, the presence of heavy atoms like bromine can fundamentally alter these photophysical pathways.
The "internal heavy-atom effect" is a well-established phenomenon where the presence of an atom with a high atomic number (like bromine) enhances spin-orbit coupling (SOC). researchgate.net Stronger SOC facilitates intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). researchgate.netchemrxiv.org This increased efficiency of S₁ → T₁ transition competes with fluorescence and internal conversion, potentially leading to phosphorescence—light emission from the triplet state (T₁ → S₀). rsc.orgrsc.org
For this compound, the two bromine atoms in close proximity to the azo chromophore are expected to significantly enhance the rate of ISC. Research on other brominated aromatic compounds has demonstrated that this effect can lead to strong room-temperature phosphorescence (RTP), with quantum yields reaching as high as 39.5% and lifetimes of 200 ms (B15284909) in some cases. rsc.org Studies on novel organic phosphors have shown that coupling the heavy atom effect with manipulation of the orbital angular momentum can lead to record-fast phosphorescence lifetimes, pushing them below the millisecond regime. nih.gov While direct measurements on this compound are not widely reported, related ortho-substituted azobenzenes have been shown to be more emissive than unsubstituted azobenzene, suggesting that the structural modifications promote radiative decay pathways. acs.org
The expected photophysical behavior is summarized in the table below, based on the principles of the heavy-atom effect.
| Property | Expected Behavior for this compound | Rationale |
| Fluorescence | Quenched compared to unsubstituted azobenzene. | The rate of intersystem crossing (ISC) is significantly increased by the heavy-atom effect of bromine, providing a rapid non-fluorescent decay channel for the S₁ state. researchgate.net |
| Intersystem Crossing (ISC) | Highly efficient S₁ → T₁ transition. | The strong spin-orbit coupling induced by the two bromine atoms facilitates the formally spin-forbidden singlet-to-triplet transition. chemrxiv.orgrsc.org |
| Phosphorescence | Potential for significant room-temperature phosphorescence (RTP). | Once populated, the T₁ state can decay radiatively to the S₀ ground state. The heavy atoms also enhance the T₁ → S₀ transition rate. rsc.orgnih.gov |
| Phosphorescence Lifetime | Likely to be in the microsecond to millisecond range. | The heavy-atom effect increases the rate of both radiative (phosphorescence) and non-radiative decay from the triplet state, typically leading to shorter lifetimes compared to phosphors without heavy atoms. nih.gov |
This table is based on established photophysical principles and data from analogous compounds.
Photoreactivity and Photoisomerization Dynamics
The hallmark of azobenzene and its derivatives is the reversible photoisomerization between the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. This process forms the basis of their function as molecular switches.
Upon irradiation with ultraviolet (UV) light, typically corresponding to the intense π→π* absorption band of the trans isomer, this compound undergoes isomerization to the cis form. nih.gov The reverse cis-to-trans isomerization can be triggered by irradiation with visible light, corresponding to the lower-energy n→π* absorption band of the cis isomer, or it can occur thermally in the dark. nih.govrsc.org
The ortho-bromo substituents have a profound impact on these dynamics:
Steric Effects : The bulky bromine atoms at the ortho positions create significant steric hindrance. This destabilizes the planar trans isomer to some extent and can significantly influence the geometry and stability of the cis isomer.
Electronic Effects : As an electron-withdrawing group, bromine influences the energy levels of the molecular orbitals involved in the electronic transitions. This results in shifts in the absorption maxima of the π→π* and n→π* bands compared to unsubstituted azobenzene. Theoretical studies on halogenated azobenzenes confirm that ortho-substituents can distinctly affect the molecular orbital distribution, which is key to tuning the absorption spectra. rsc.org
Thermal Relaxation : The rate of thermal cis-to-trans isomerization is highly sensitive to the substitution pattern. Ortho-substituents can dramatically alter the energy barrier for this process. For instance, tetra-ortho-substituted azonium ions have been shown to have thermal relaxation rates up to a million times slower than typical azonium ions, highlighting the powerful effect of ortho substitution. nih.gov While the effect may be different for the neutral this compound, a significant deviation from the relaxation rate of unsubstituted azobenzene is expected. Studies on polymers containing azobenzene derivatives show that the local environment and chromophore structure are key determinants of the thermal relaxation kinetics. mcgill.ca
The photophysical properties of related bromo-substituted azobenzenes provide insight into the expected characteristics of the 2,2'-dibromo isomer.
Table 1. Photoreactivity and Isomerization Data for Related Azobenzene Compounds.
| Compound | Key Photophysical/Reactive Property | Finding/Observation | Reference |
| (E)-1,2-bis(4-bromophenyl)diazene | Absorption (π→π) | 391 nm (in a polymer) | nih.gov |
| Isomerization | trans → cis isomerization observed upon UV irradiation. | ||
| (E)-1,2-bis(3-bromophenyl)diazene | Synthesis Yield | 90% | nih.gov |
| Characterization | Confirmed by FTIR and NMR. | ||
| Ortho-hydroxyazobenzenes | Thermal Relaxation | Rate is largely independent of solvent nature. | rsc.org |
| Mechanism | Rotational mechanism for cis-to-trans isomerization. | ||
| Ortho-fluoro-substituted azobenzenes (Theoretical) | Effect of Substitution | Ortho-F substitution splits n→π transition energies between E and Z isomers. | rsc.org |
| Thermal Half-life | Influenced by global structural changes during isomerization. |
Q & A
Basic: What are the optimal synthetic routes for 1,2-bis(2-bromophenyl)diazene, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound can be achieved via coupling reactions. For example, surface plasmon resonance (SPR)-mediated catalysis on gold nanoparticles facilitates the coupling of halogenated precursors like 2-bromoiodobenzene. Key parameters include laser power (3–15 mW) and substrate morphology, which influence reaction kinetics and equilibrium time (e.g., 50–200 s) . Electrochemical methods are also viable, particularly for constructing azo-bridged structures. Optimization involves adjusting electrode materials, electrolyte composition, and pH to stabilize intermediates .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Identifies π→π* transitions in the azo group (λmax ~ 300–450 nm), with bromine substituents causing redshift due to electron-withdrawing effects .
- Raman Spectroscopy: Detects N=N stretching modes (~1400–1600 cm⁻¹). Surface-enhanced Raman spectroscopy (SERS) on Au nanoparticles enhances sensitivity for trace analysis .
- X-ray Crystallography: Resolves molecular geometry. For example, bond angles (e.g., N=N–C = ~113–116°) and planarity deviations (e.g., dihedral angles ~4–13°) are critical for validating stereochemistry .
Advanced: How can crystallographic disorder in this compound derivatives be resolved during refinement?
Methodological Answer:
Disorder in halogenated aryl groups or counterions (e.g., perchlorate ) is addressed using:
- SHELX Suite: SHELXL refines anisotropic displacement parameters for heavy atoms (Br, F), while SHELXD resolves partial occupancy via dual-space algorithms .
- Validation Tools: PLATON checks for missed symmetry, and CCDC validation tools analyze geometric outliers (e.g., C–Br bond lengths: 1.888 ± 0.002 Å) .
Example Data Table from Crystallography:
| Parameter | Value () |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 10.3274, 4.5667, 13.1039 |
| β (°) | 90.340 |
| C–Br bond length | 1.888 (2) Å |
| N=N bond length | 1.242 (3) Å |
Advanced: How do bromine substituents influence the electronic and photochemical properties of aryl diazenes?
Methodological Answer:
Bromine’s electron-withdrawing effect lowers LUMO energy levels, enhancing n-type semiconductor behavior in polymers . In photopharmacology, bromine increases bistability by reducing thermal relaxation rates of cis→trans isomerization. For example, tetrafluoro-azobenzenes with bromine exhibit >48-hour thermal stability in the cis state, enabling prolonged biological activity . Computational modeling (DFT) quantifies these effects by comparing HOMO-LUMO gaps of brominated vs. non-brominated analogs.
Advanced: How should researchers address contradictions in reported crystallographic or spectroscopic data?
Methodological Answer:
- Cross-Validation: Compare data with the Cambridge Structural Database (CSD) entries for similar compounds (e.g., C–Br bond lengths in bromophenyl derivatives: 1.88–1.89 Å ).
- Statistical Analysis: Use Rint values (<0.05) and I/σ(I) thresholds (>2) to assess data quality. For example, reports Rint = 0.051, indicating minor systematic errors .
- Experimental Replication: Reproduce synthesis under controlled conditions (e.g., inert atmosphere for oxidation-sensitive intermediates) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
